![molecular formula C11H12N4O2 B2447097 N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1258697-39-0](/img/structure/B2447097.png)
N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazole compounds can be synthesized using various methods. One common method involves the use of the Weinreb ketone synthesis or Weinreb–Nahm ketone synthesis, a chemical reaction used in organic chemistry to make carbon–carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring attached to a phenyl group and a carboxamide group. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions due to the presence of the triazole ring. These reactions can include nucleophilic substitutions, and reactions with organometallic reagents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methoxy-N-methyl-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-14(17-2)11(16)10-8-12-15(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHGSKOKDAKHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(N=C1)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
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